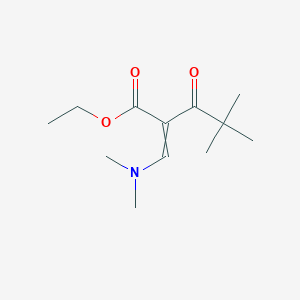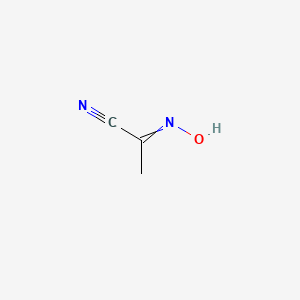
2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a carboxylic acid group at the 8th position, an amino group at the 2nd position, and a keto group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acyl chlorides or anhydrides in the presence of a cyclizing agent such as cyanuric chloride and dimethylformamide . This reaction proceeds under mild conditions and results in high yields of the desired benzoxazine derivatives.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the use of iminium cations from a mixture of cyanuric chloride and dimethylformamide as both the cyclizing agent and solvent . This method is advantageous due to its simplicity, high yield, and minimal energy requirements.
Analyse Des Réactions Chimiques
Types of Reactions
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Hydroxyl-substituted benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against human leukocyte elastase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- involves its interaction with specific molecular targets. The compound can act as an acyl-enzyme inhibitor, binding to the active site of enzymes and preventing their activity . This inhibition is facilitated by the formation of hydrogen bonds and π-π interactions between the compound and the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen atom in benzoxazines and exhibit similar biological activities.
Quinazolinones: These compounds are structurally related and share similar synthetic routes and biological activities.
Uniqueness
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds.
Propriétés
Numéro CAS |
32360-46-6 |
|---|---|
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2-amino-4-oxo-3,1-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c10-9-11-6-4(7(12)13)2-1-3-5(6)8(14)15-9/h1-3H,(H2,10,11)(H,12,13) |
Clé InChI |
GQAOWRYZLXGYNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)N=C(OC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)





